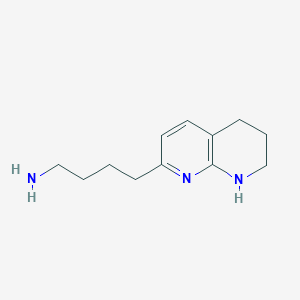

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

Overview

Description

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One efficient method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the use of eco-friendly and atom-economical approaches.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound exhibits various biological activities, making it a subject of interest in biological research.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine involves its interaction with specific molecular targets and pathways. For instance, it may act on bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridines such as 1,6-naphthyridine and 1,5-naphthyridine . These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents.

Uniqueness

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is unique due to its specific substitution pattern and the presence of a butylamine group

Biological Activity

Overview

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure includes a fused ring system with significant implications for its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine

- CAS Number : 380394-88-7

- Molecular Formula : C₁₂H₁₉N₃

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit certain bacterial enzymes and exhibit antibacterial effects. The compound's mechanism may involve:

- Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.

- Cellular Interaction : Modulating pathways involved in cell signaling and proliferation.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate inhibition | |

| Bacillus subtilis | Effective against |

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may exhibit cytotoxicity comparable to established chemotherapeutic agents.

| Cell Line | IC₅₀ (μM) | Comparison |

|---|---|---|

| Jurkat (T-cell leukemia) | 2.1 - 4.2 | More potent than 5-fluorouracil |

| Huh-7 (hepatoma) | 2.0 - 3.0 | Comparable to melphalan |

Study on Anticancer Activity

A significant study highlighted the efficacy of Mannich bases derived from naphthyridines in cancer treatment. The study found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional drugs.

Mechanistic Insights

Research suggests that the compound's mechanism involves selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Anticancer Agents : Due to its cytotoxic properties against tumor cells.

- Antimicrobial Agents : As a potential treatment for bacterial infections.

- Building Block in Synthesis : Used as a precursor for synthesizing more complex medicinal compounds.

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRQJEGTZVFEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591747 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380394-88-7 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.